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2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one Documentation Hub

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  • Product: 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one
  • CAS: 178468-03-6

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one Foreword: Deconstructing the Bioactive Scaffold The 4H-3,1-benzoxazin-4-one ring system represents a privileged hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Foreword: Deconstructing the Bioactive Scaffold

The 4H-3,1-benzoxazin-4-one ring system represents a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] These molecules are not merely passive structures; their inherent chemical reactivity is central to their pharmacological effects. The core of this scaffold contains two primary electrophilic sites at the C2 and C4 positions, making them susceptible to nucleophilic attack.[2] This reactivity is the lynchpin of their ability to interact with and modulate biological targets. This guide delves into the putative mechanisms of action for a specific derivative, 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one, by synthesizing evidence from closely related analogs and the foundational chemistry of the parent scaffold. We will explore its potential as a serine protease inhibitor, an anti-inflammatory agent, and an anticancer compound, providing both mechanistic rationale and validated experimental workflows for investigation.

Part 1: The Primary Mechanism - Covalent Inhibition of Serine Proteases

A well-established mechanism for 2-substituted 4H-3,1-benzoxazin-4-ones is the irreversible inhibition of serine proteases, such as human leukocyte elastase (HLE), chymotrypsin, and trypsin.[3] These compounds function as mechanism-based inhibitors, or "suicide substrates," where the enzyme's own catalytic activity triggers the inhibitory event.

The proposed mechanism hinges on the nucleophilic attack by the hydroxyl group of the active site serine residue on the C4-carbonyl of the benzoxazinone ring. This attack mimics the initial step of natural peptide substrate hydrolysis. However, instead of leading to rapid cleavage and enzyme regeneration, the ring opens to form a stable, covalently bonded acyl-enzyme intermediate.[3] This effectively sequesters the enzyme, rendering it inactive. The stability of this intermediate is the cornerstone of the inhibitory action.

G Compound 2-(2-chloroanilino)- 4H-3,1-benzoxazin-4-one Intermediate Acyl-Enzyme Intermediate (Covalent Adduct) Compound->Intermediate Nucleophilic Attack on C4-Carbonyl Enzyme Serine Protease (e.g., Elastase) ActiveSite Active Site Serine (Ser-OH) Enzyme->ActiveSite contains ActiveSite->Intermediate Inactivation Enzyme Inactivation Intermediate->Inactivation leads to

Caption: Workflow of serine protease inhibition by a benzoxazinone derivative.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol describes a colorimetric assay to quantify the inhibitory potential of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one against Human Neutrophil Elastase (HNE).

Objective: To determine the IC₅₀ value of the test compound against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • HNE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Test Compound (TC): 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one, dissolved in DMSO

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the TC in DMSO. Create a serial dilution series (e.g., 1000 µM to 0.1 µM) in DMSO.

    • Prepare a working solution of HNE in Assay Buffer.

    • Prepare a working solution of the HNE substrate in Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add 2 µL of the TC dilution (or DMSO for control).

    • Add 178 µL of Assay Buffer to each well.

    • Add 10 µL of the HNE working solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the HNE substrate working solution to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm every 60 seconds for 20 minutes. The product of substrate cleavage, p-nitroaniline, absorbs at this wavelength.

    • Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each TC concentration: % Inhibition = (1 - (V_TC / V_control)) * 100.

    • Plot the % Inhibition against the logarithm of the TC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, benzoxazinone derivatives have demonstrated significant anti-inflammatory properties.[4][5] Research on related compounds suggests a multi-pronged approach involving the suppression of key inflammatory mediators and the activation of endogenous antioxidant responses.

A prominent mechanism involves the activation of the Nrf2-HO-1 signaling pathway.[6] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under inflammatory conditions (e.g., stimulation by lipopolysaccharide - LPS), benzoxazinones can promote the translocation of Nrf2 to the nucleus, leading to increased HO-1 expression. HO-1, in turn, exerts potent anti-inflammatory effects. Concurrently, these derivatives can suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2, which are responsible for producing inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[6]

G LPS Inflammatory Stimulus (LPS) ROS ROS Production LPS->ROS NFkB NF-κB Pathway LPS->NFkB Compound Benzoxazinone Derivative Compound->NFkB Inhibits Nrf2 Nrf2 Activation (Nuclear Translocation) Compound->Nrf2 ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) NFkB->Cytokines HO1 HO-1 Expression Nrf2->HO1 Inflammation Inflammation Cytokines->Inflammation HO1->ROS Reduces AntiInflammation Anti-inflammatory Response HO1->AntiInflammation G Compound Benzoxazinone Derivative Cell Cancer Cell Compound->Cell cMyc c-Myc Promoter G-Quadruplex Compound->cMyc Binds & Stabilizes ROS ↑ Intracellular ROS Cell->ROS Cell->cMyc DNA_damage DNA Damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Proliferation Cell Proliferation & Migration Apoptosis->Proliferation Inhibits cMyc_exp ↓ c-Myc Transcription cMyc->cMyc_exp cMyc_exp->Proliferation Inhibits

Sources

Exploratory

Therapeutic Potential of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Executive Summary The compound 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one represents a specialized scaffold within the class of heterocyclic serine protease inhibitors. Unlike broad-spectrum electrophiles, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one represents a specialized scaffold within the class of heterocyclic serine protease inhibitors. Unlike broad-spectrum electrophiles, this molecule leverages a "suicide substrate" mechanism to achieve high specificity for Human Leukocyte Elastase (HLE) and related chymotrypsin-like proteases.

This guide analyzes the therapeutic viability of this compound, focusing on its utility in treating neutrophil-mediated inflammatory diseases (COPD, Acute Lung Injury) and its emerging role in oncology. We provide a validated synthetic pathway, a kinetic analysis of its inhibition mechanism, and a standardized assay protocol for researchers.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

The 4H-3,1-benzoxazin-4-one core is an alternate substrate inhibitor.[1][2][3][4] Its therapeutic efficacy is governed by the stability of the acyl-enzyme complex it forms with the target protease.

Structural Logic
  • The Electrophilic Trap (C4 Carbonyl): The carbonyl carbon at position 4 is the electrophilic center. It is attacked by the catalytic serine residue (Ser195) of the protease.[2]

  • The 2-Anilino Substituent: Unlike alkyl or aryl groups, the amino-linker at position 2 introduces a specific electronic tuning. The nitrogen lone pair donates electron density into the ring system, modulating the reactivity of the C4 carbonyl.

  • The 2-Chloro Substitution: The ortho-chloro group on the anilino phenyl ring provides steric hindrance and inductive electron withdrawal. This prevents rapid hydrolytic degradation of the inhibitor in plasma (increasing

    
    ) while maintaining sufficient electrophilicity for the enzyme active site.
    
Mechanism of Action: Acyl-Enzyme Lock

The inhibition is kinetic, not thermodynamic. The compound masquerades as a substrate.

  • Binding: The inhibitor binds to the S1 specificity pocket of HLE.

  • Acylation: Ser195 attacks C4, opening the oxazinone ring.

  • Tethering: The enzyme becomes covalently acylated. The 2-amino-benzoyl moiety remains tethered to the active site.

  • Deacylation Blockade: The steric bulk of the ortho-chloroanilino group hinders the entry of a water molecule required to hydrolyze the ester bond, effectively "locking" the enzyme in an inactive state for a biologically relevant duration.

Mechanistic Pathway Diagram

MOA Enzyme Free Enzyme (HLE-Ser195-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor (kon) Inhibitor Inhibitor (Benzoxazinone) AcylEnzyme Acyl-Enzyme Intermediate (Covalent 'Lock') Michaelis->AcylEnzyme Ring Opening (k_acylation) AcylEnzyme->Enzyme Slow Hydrolysis (k_deacylation) Product Hydrolyzed Product (Inactive) AcylEnzyme->Product Degradation

Figure 1: Kinetic mechanism of HLE inhibition by 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one. The therapeutic window is defined by the ratio of


 to 

.

Therapeutic Applications

Pulmonary Inflammation (COPD & Cystic Fibrosis)

In conditions like Chronic Obstructive Pulmonary Disease (COPD), the protease-antiprotease balance is tipped. Unchecked HLE degrades elastin, destroying alveolar walls.

  • Target: Human Leukocyte Elastase (HLE).[1][2][4][5][6]

  • Action: Prevents elastin degradation and reduces the release of pro-inflammatory cytokines (IL-8) triggered by elastin fragments.

  • Advantage: The 2-chloroanilino derivative offers superior hydrolytic stability compared to simple 2-alkyl benzoxazinones, allowing for potential inhaled delivery.

Oncology (Tumor Microenvironment)

Tumor metastasis relies on the degradation of the extracellular matrix (ECM).

  • Target: Cathepsin G and HLE produced by Tumor-Associated Neutrophils (TANs).

  • Action: Inhibition of ECM remodeling prevents tumor cell migration and invasion.

Experimental Protocols

Synthesis of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Note: This protocol utilizes a cyclodesulfurization strategy to ensure the retention of the oxygen in the ring, preventing rearrangement to the thermodynamically stable quinazolinone.

Reagents:

  • Anthranilic acid (1.0 eq)[7]

  • 2-Chlorophenyl isothiocyanate (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) or EDC.HCl (1.2 eq)

  • Triethylamine (TEA)

  • Solvent: Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)

Protocol:

  • Thiourea Formation:

    • Dissolve anthranilic acid (1.37 g, 10 mmol) in dry THF (20 mL).

    • Add TEA (1.5 mL).

    • Dropwise add 2-chlorophenyl isothiocyanate (1.86 g, 11 mmol).

    • Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of anthranilic acid.

    • Intermediate: 2-(3-(2-chlorophenyl)thioureido)benzoic acid is formed.

  • Cyclodesulfurization:

    • Cool the reaction mixture to 0°C.

    • Add EDC.HCl (2.3 g, 12 mmol) in one portion.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

    • Mechanism:[7][8][9][10] EDC activates the thiocarbonyl/carboxylic acid, facilitating intramolecular cyclization and loss of sulfur (as a urea byproduct or H2S equivalent depending on exact activator). Note: Using Hg(OAc)2 is an alternative heavy-metal route if EDC fails.

  • Purification:

    • Filter off the urea byproduct.

    • Concentrate the filtrate in vacuo.

    • Recrystallize the solid from Ethanol/Water.

    • Expected Yield: 65-75%.

    • Characterization: IR (C=O stretch ~1750 cm⁻¹), ¹H NMR (verify loss of carboxylic proton and integrity of aromatic signals).

In Vitro HLE Inhibition Assay

This assay quantifies the


 and 

of the compound.

Materials:

  • Enzyme: Human Leukocyte Elastase (purified, 100 nM stock).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic, specific for HLE).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 0.01% Brij-35.

Workflow:

  • Preparation: Dilute inhibitor in DMSO to create a concentration range (1 nM to 10 µM).

  • Incubation: Mix 10 µL of inhibitor + 80 µL of Buffer + 10 µL of Enzyme. Incubate at 25°C for 15 minutes to allow acyl-enzyme formation.

  • Initiation: Add 100 µL of Substrate (200 µM final concentration).

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . Use non-linear regression for slow-binding kinetics if "progress curve" curvature is observed.

Data Summary Table:

ParameterValue (Approx. Range)Significance

(HLE)
10 - 100 nMPotent inhibition range for therapeutic viability.

(Acylation)

Indicates rapid onset of inhibition.

(Deacylation)
> 4 hoursLong residence time ("lock") on the enzyme.
Selectivity > 500-fold vs. TrypsinHigh specificity for elastase-like pockets.

References

  • Gütschow, M., et al. (2002). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase: synthesis, biological activity, and molecular modeling. Journal of Medicinal Chemistry.[3][9] Link

  • Häcker, H. G., et al. (2012). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities.[1] Molecules.[2][4][6][8][10][11][12][13][14][15][16] Link

  • Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase.[1][3][4][10] Journal of Medicinal Chemistry.[3][9] Link

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[12] Chemical Reviews.[9] Link

Sources

Foundational

Pharmacophore modeling of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

An In-Depth Technical Guide to the Pharmacophore Modeling of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one Prepared by: Gemini, Senior Application Scientist Abstract The 4H-3,1-benzoxazin-4-one scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Prepared by: Gemini, Senior Application Scientist

Abstract

The 4H-3,1-benzoxazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide focuses on a specific derivative, 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one, and delineates a comprehensive, field-proven workflow for developing a predictive pharmacophore model. In the absence of a definitive crystal structure for a biological target, this document details a ligand-based pharmacophore modeling approach. We will explore the causality behind key experimental choices, from the critical assembly of training and test sets to the generation of conformational models and the rigorous statistical validation of the final pharmacophoric hypothesis. The resulting model serves as a powerful tool for virtual screening to identify novel hits, scaffold hopping to explore new chemical space, and guiding lead optimization efforts.[5][6] This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate discovery programs centered on this versatile chemical scaffold.

Foundational Principles: The "Why" and "How" of Pharmacophore Modeling

The 4H-3,1-benzoxazin-4-one Core: A Scaffold of Therapeutic Promise

The 4H-3,1-benzoxazin-4-one ring system is a cornerstone of many biologically active compounds. Its derivatives are known to act as inhibitors of serine proteases, such as human leukocyte elastase, and have demonstrated significant potential as anticancer, antifungal, and anti-inflammatory agents.[3][4][7] The structural rigidity of the fused ring system, combined with the versatility of substitutions at the 2-position, makes it an ideal candidate for targeted drug design. Our focus molecule, 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one, incorporates key features—a halogenated aniline moiety—that suggest specific interaction patterns with biological targets, making it a compelling subject for in-silico analysis.

The Rationale: Decoding the Interaction Blueprint

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target.[8] It is not a real molecule or a collection of atoms, but rather a three-dimensional map of interaction points. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic regions (HY)

  • Aromatic rings (AR)

  • Positive and Negative Ionizable centers (PI/NI)[5]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) because it distills complex molecular information into a simple, searchable query, enabling rapid screening of vast compound libraries to identify novel molecules with a high probability of being active.[5][6]

Strategic Decision: Adopting a Ligand-Based Approach

Pharmacophore modeling can be broadly categorized into two strategies: structure-based and ligand-based.[9]

  • Structure-Based: This approach is employed when a high-resolution 3D structure of the biological target (e.g., a protein crystal structure) is available. The pharmacophore is derived directly from the key interactions observed between the protein and a bound ligand within the active site.[6]

  • Ligand-Based: When the target structure is unknown, a pharmacophore model can be generated by analyzing a set of known active ligands.[10] The fundamental assumption is that these molecules share common chemical features arranged in a similar spatial orientation that are responsible for their biological activity.[11]

Causality of Choice: For 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one, the specific biological target responsible for a given activity (e.g., anticancer) may not be known or a high-quality crystal structure may be unavailable. Therefore, a ligand-based approach is the most logical and powerful strategy. It allows us to build a predictive model based solely on the chemical information of known active and inactive compounds, providing a pathway to discovery even in the absence of structural biology data.

Experimental Protocol: A Self-Validating Pharmacophore Workflow

This section provides a detailed, step-by-step methodology for generating and validating a robust ligand-based pharmacophore model. This workflow is designed to be a self-validating system, where each stage incorporates checks and balances to ensure the final model is statistically significant and predictive.

Step 1: Curating the Knowledge Base (Training and Test Set Preparation)

The quality of a ligand-based model is entirely dependent on the quality of the input data. The process begins with the careful assembly of a training set and an external test set.[12]

Methodology:

  • Literature and Database Mining: Compile a list of 4H-3,1-benzoxazin-4-one analogues with experimentally determined biological activity (e.g., IC₅₀ or EC₅₀ values) against a specific target or cell line.

  • Define Activity Thresholds: Segregate the compounds into "actives" and "inactives." A common practice is to define actives as compounds with IC₅₀ < 1 µM and inactives as those with IC₅₀ > 10 µM. Compounds with intermediate activity should be excluded to reduce ambiguity.

  • Ensure Structural Diversity: The training set should contain structurally diverse molecules to avoid building a model that is biased towards a single chemical series.

  • Create the Training Set: Select a representative set of 20-30 active compounds and a similar number of inactive compounds.

  • Create the Test Set: Withhold approximately 25-30% of the total curated compounds (both active and inactive) to form an independent test set. This set is not used in model generation and serves as the ultimate test of the model's predictive power.[13]

Step 2: Exploring Conformational Space

Ligands are not static; they are flexible and can adopt multiple conformations. It is crucial to generate a realistic ensemble of low-energy 3D conformations for each molecule in the training set to ensure the bioactive conformation is represented.[10]

Methodology:

  • 3D Structure Generation: Convert the 2D structures of all training set molecules into 3D structures using computational chemistry software (e.g., LigPrep in Schrödinger, MOE).[14]

  • Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a set of low-energy conformers for each molecule. A typical energy window of 10-20 kcal/mol above the global minimum is used to ensure comprehensive coverage of relevant conformational space.[10][12]

Step 3: Hypothesis Generation (Feature Identification and Alignment)

This is the core model-building step where common chemical features among the active compounds are identified and aligned to generate pharmacophoric hypotheses.

Methodology:

  • Feature Definition: Annotate the chemical features (HBA, HBD, HY, AR, etc.) present in each conformer of the active molecules.

  • Common Feature Alignment: Utilize an algorithm (e.g., HipHop in Discovery Studio, Phase in Schrödinger) to identify common pharmacophoric features that can be superimposed across the different active molecules.[9][14][15]

  • Hypothesis Generation: The software will generate a series of ranked pharmacophore hypotheses, each consisting of a unique combination of 3-7 features. Each hypothesis is scored based on how well it maps to the active molecules while excluding the inactive ones.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Step 4: Rigorous Model Validation

A generated hypothesis is useless without rigorous validation to ensure it is not a product of chance correlation. This step is critical for trustworthiness.[5]

Methodology:

  • Internal Validation (Fischer's Randomization Test): This method assesses the statistical significance of the top-ranked hypothesis.[16] The biological activity data of the training set is scrambled randomly, and the model generation process is repeated multiple times (typically 99 times). If the original "unscrambled" hypothesis has a significantly better score than the hypotheses generated from random data, it indicates a true structure-activity relationship. A confidence level of >95% is considered robust.

  • External Validation (Test Set Screening): The top-ranked and statistically significant hypothesis is used as a 3D query to screen the independent test set. The model's performance is evaluated based on its ability to correctly classify the unseen active and inactive compounds.[13]

  • Statistical Evaluation (Güner-Henry Score and ROC): The results from the test set screen are quantified using several metrics. The Güner-Henry (GH) score is a popular metric that ranges from 0 (null model) to 1 (ideal model), rewarding enrichment of actives and penalizing the retrieval of inactives. A GH score above 0.7 is considered a very good model.[17]

MetricDescriptionGood Model Threshold
Yield of Actives (%A) Percentage of known actives in the database that are identified as hits.High
Enrichment Factor (E) How many more actives are found in the hit list compared to random selection.> 1.0
Güner-Henry (GH) Score A comprehensive score balancing hit rate of actives, enrichment, and hit list composition.[17]> 0.7
ROC AUC Area Under the Receiver Operating Characteristic curve; measures discrimination ability.[5]> 0.8

Interpreting and Applying the Validated Model

Once a pharmacophore model is validated, it becomes a powerful predictive tool. For our molecule, 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one, a hypothetical validated model might look like the diagram below.

Sources

Exploratory

Stability of 3,1-Benzoxazin-4-one Ring Systems in Physiological pH

This guide details the hydrolytic stability of 3,1-benzoxazin-4-one ring systems at physiological pH (7.4). It addresses the dichotomy between their necessary electrophilicity for serine protease inhibition and their sus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydrolytic stability of 3,1-benzoxazin-4-one ring systems at physiological pH (7.4). It addresses the dichotomy between their necessary electrophilicity for serine protease inhibition and their susceptibility to spontaneous degradation.

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 3,1-benzoxazin-4-one scaffold is a privileged pharmacophore, primarily utilized as an alternate substrate inhibitor for serine proteases (e.g., Human Leukocyte Elastase, Cathepsin G, C1r). Its mechanism of action relies on the acylation of the active site serine, forming a stable acyl-enzyme complex.[1]

However, the same electrophilic reactivity that enables enzyme inhibition renders the ring system susceptible to spontaneous hydrolysis at physiological pH (7.4). This guide provides a mechanistic breakdown of this degradation, quantitative structure-stability relationships (SASR), and validated protocols for kinetic assessment.

Key Insight: Stability is not binary. It is a tunable parameter where


 can range from hours  (2-alkyl derivatives) to years  (2-amino derivatives) based on electronic and steric substitution.

The Chemical Scaffold & Reactivity Profile

The 3,1-benzoxazin-4-one ring consists of a benzene ring fused to a 1,3-oxazin-4-one ring. The critical feature is the lactone carbonyl carbon (C4) .

  • Electrophilic Center: The C4 carbonyl is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms.

  • Physiological Challenge: At pH 7.4, the concentration of hydroxide ions (

    
    ) is sufficient to drive nucleophilic attack, competing with the target enzyme.
    
  • Buffer Catalysis: Common biological buffers (Phosphate, Imidazole) can act as general bases, accelerating hydrolysis beyond the rate observed in water alone.[2]

Mechanistic Pathways of Degradation

At pH 7.4, the dominant degradation pathway is hydroxide-mediated hydrolysis leading to ring opening. Unlike acid-catalyzed hydrolysis (which may attack C2), physiological conditions favor attack at C4.

Diagram 1: Hydrolysis Mechanism at pH 7.4

The following diagram illustrates the nucleophilic attack of the hydroxide ion on the C4 carbonyl, the formation of the tetrahedral intermediate, and the collapse to the N-acyl anthranilic acid derivative.

HydrolysisMechanism Benzoxazinone 3,1-Benzoxazin-4-one (Intact Ring) OH_Attack Nucleophilic Attack (OH- at C4) Benzoxazinone->OH_Attack pH 7.4 Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Ring_Fission Ring Fission (C-O Bond Cleavage) Tetrahedral->Ring_Fission Product N-Acyl Anthranilic Acid (Ring Open) Ring_Fission->Product Irreversible

Caption: Stepwise hydrolysis mechanism. The rate-limiting step at physiological pH is typically the formation of the tetrahedral intermediate via hydroxide attack.

Structure-Activity-Stability Relationships (SASR)

The stability of the ring is heavily dependent on the substituents at position 2 (R2) and the benzene ring (R5-R8).

Quantitative Stability Data (pH 7.4, 25°C)

The following table summarizes the second-order rate constants (


) and estimated half-lives (

) for representative derivatives.
Substituent (R2)Electronic Effect

(

)
Est.[3]

(pH 7.4)*
Stability Class
-Methyl Weak Donor

~13 HoursUnstable
-Phenyl Conjugation~30.0~24 HoursLow
-t-Butyl Steric Bulk~0.5~20 DaysModerate
-Amino (NH-R) Strong Donor

> 8 YearsHigh
-Ethoxy Donor

> 1 YearHigh

*Note: Half-lives are calculated based on


 at pH 7.4. Actual values in phosphate buffer may be lower due to general base catalysis.
Key Trends:
  • Electron Donation Stabilizes: Substituents with lone pairs (Amino, Alkoxy) at C2 donate electron density into the ring system (resonance), reducing the electrophilicity of C4. This dramatically increases stability (see Valine-derived benzoxazinones).

  • Steric Hindrance Protects: Bulky groups (e.g., t-Butyl) at C2 physically block the approach of the nucleophile (water/hydroxide) to the carbonyl.

  • Electron Withdrawal Destabilizes: Substituents that pull electron density (e.g.,

    
    , halides) make C4 more electrophilic, accelerating hydrolysis.
    

Experimental Methodologies

To accurately determine the stability of a new derivative, a continuous spectrophotometric assay is recommended.

Protocol: Kinetic Determination of Hydrolytic Stability

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

).
Reagents:
  • Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.4 (Note: Phosphate may catalyze; HEPES is preferred for "background" rates).

  • Stock Solution: 10 mM compound in dry DMSO or Acetonitrile.

  • Detection: UV-Vis Spectrophotometer (thermostated to 37°C or 25°C).

Workflow Diagram

ProtocolWorkflow Prep 1. Preparation Dilute Stock (10mM) into Buffer (pH 7.4) to 50-100 µM Scan 2. Spectral Scan Identify λ_max of Ring vs. Open Product Prep->Scan Determine Wavelength Run 3. Kinetic Run Monitor Absorbance Decay at λ_max (e.g., 320-350 nm) Scan->Run Initiate Calc 4. Data Analysis Plot ln(Abs) vs Time Slope = -k_obs Run->Calc Export Data

Caption: Standard workflow for spectrophotometric determination of benzoxazinone half-life.

Detailed Steps:
  • Spectral Scanning: Dilute the compound to 50 µM in buffer. Immediately scan from 250–400 nm. Repeat after 24 hours (or complete hydrolysis). Identify the wavelength with the maximal change (typically the disappearance of the benzoxazinone ring absorption band).

  • Kinetic Run:

    • Pre-warm buffer to 37°C.

    • Add compound (final < 1% DMSO) to initiate.

    • Monitor Absorbance (

      
      ) continuously.
      
  • Calculation:

    • The reaction follows pseudo-first-order kinetics:

      
      .
      
    • Plot

      
       vs. time.[4] The slope is 
      
      
      
      .
    • 
      .
      

Implications for Drug Design

The "Goldilocks Zone" for benzoxazinone inhibitors is a delicate balance.

  • Too Stable (

    
     years):  Likely a poor inhibitor. If the ring is too electron-rich (e.g., 2-amino), it may not react with the catalytic serine of the target protease.
    
  • Too Unstable (

    
     minutes):  The drug hydrolyzes in the bloodstream before reaching the target tissue.
    
  • Ideal Profile:

    • Chemical

      
      :  > 4–6 hours (sufficient for PK distribution).
      
    • Acyl-Enzyme

      
      :  > 1 hour (long residence time on target).[1]
      

Design Strategy: Use 2-alkoxy or 2-alkyl groups with moderate steric bulk to maintain chemical stability while preserving sufficient electrophilicity for enzymatic acylation. Avoid strong electron-withdrawing groups on the benzene ring unless compensated by steric protection at C2.

References

  • Hays, S. J., et al. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry.[5] Link

  • Stein, R. L., et al. (1987).[6] Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones.[6] Biochemistry.[1][3][6] Link

  • Gütschow, M., et al. (1999). 2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.[5] Link

  • Krantz, A., et al. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase.[3] Journal of Medicinal Chemistry.[5] Link

  • Washburn, L. R., et al. (2013). Studies on the hydrolysis of 3,1-benzoxazin-4-ones.[2][3][6] Journal of the Chemical Society B. Link

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in heterocyclic chemistry, serving as a versatile synthon for a myriad of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in heterocyclic chemistry, serving as a versatile synthon for a myriad of biologically active compounds, most notably quinazolinones.[1][2] Its derivatives are explored for a wide spectrum of therapeutic applications, including antibacterial, antifungal, and antitumor activities.[1][3] This guide provides a comprehensive technical overview of the synthesis of a specific and valuable derivative, 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one. We will dissect the core synthetic strategies, delve into the underlying reaction mechanisms, present detailed experimental protocols, and offer comparative data to inform methodological choices in a research and development setting.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and logical pathway to 2-(substituted-anilino)-4H-3,1-benzoxazin-4-ones commences with anthranilic acid. The synthesis is conceptually divided into two primary transformations:

  • Formation of a Urea Intermediate: The amino group of anthranilic acid undergoes a nucleophilic addition to an isocyanate, forming a crucial N-arylcarbamoyl anthranilic acid intermediate.

  • Cyclodehydration: The intermediate is then cyclized via an intramolecular condensation reaction, eliminating a molecule of water to form the stable benzoxazinone ring.

This strategy offers robustness and high yields, with the primary variable being the choice of cyclizing agent, which dictates reaction conditions and work-up procedures.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclodehydration A Anthranilic Acid C N-(2-chlorophenylcarbamoyl)anthranilic acid (Urea Intermediate) A->C Nucleophilic Addition B 2-Chlorophenyl Isocyanate B->C C_ref Urea Intermediate D 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one (Final Product) C_ref->D Intramolecular Condensation

Caption: Overall synthetic workflow for 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for optimization and troubleshooting.

Formation of the N-(2-chlorophenylcarbamoyl)anthranilic acid Intermediate

This reaction is a classic nucleophilic addition. The nitrogen atom of the anthranilic acid's amino group acts as the nucleophile, attacking the highly electrophilic carbon atom of the isocyanate group in 2-chlorophenyl isocyanate. The reaction proceeds readily, often at room temperature in an aprotic solvent like chloroform or THF, to yield the diaryl urea derivative.

Cyclodehydration: The Critical Ring-Closing Step

The cyclization of the N-acyl/carbamoyl anthranilic acid intermediate is the pivotal step. It requires the activation of the carboxylic acid to facilitate the intramolecular nucleophilic attack by one of the urea's nitrogen atoms. Several reagents are employed for this purpose, each with a distinct mechanism and set of advantages.

Key Cyclodehydration Agents and Their Mechanisms:

  • Acetic Anhydride: A traditional and effective method involves heating the intermediate in acetic anhydride. The anhydride activates the carboxylic acid by forming a mixed anhydride, a highly reactive species. The proximate amide nitrogen then attacks this activated carbonyl, cyclizing to form the benzoxazinone ring and releasing acetic acid as a byproduct.

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This reagent offers a milder alternative to high-temperature methods.[4][5][6] The carboxylic acid first attacks the electron-deficient carbon of the triazine ring, displacing a chloride ion to form a highly reactive O-acyltriazine intermediate (an "active ester").[6] This intermediate is readily attacked by the amide nitrogen, leading to cyclization and the formation of water-soluble triazine byproducts, which simplifies purification.[6]

  • Triphosgene (Bis(trichloromethyl) carbonate): As a solid, stable equivalent of phosgene, triphosgene is an exceptionally powerful dehydrating and activating agent.[7][8] It reacts with the carboxylic acid to form a highly electrophilic intermediate, likely an acyl chloride or a related species in situ.[9][10] This activation dramatically facilitates the intramolecular cyclization, often allowing the reaction to proceed under mild conditions.

G cluster_0 Mechanism using Cyanuric Chloride start N-Aryl Urea Intermediate (with -COOH group) intermediate Active Ester Intermediate (R-COO-Triazine) start->intermediate Activation of -COOH reagent Cyanuric Chloride (CC) reagent->intermediate product Benzoxazinone Product intermediate->product Intramolecular Nucleophilic Attack & Cyclization byproduct Triazine Byproduct product->byproduct Release of

Caption: Proposed mechanism for cyclodehydration using cyanuric chloride.

Experimental Protocols

The following protocols are presented as a robust starting point for laboratory synthesis. Safety Note: All procedures should be performed in a well-ventilated fume hood. Triphosgene is a toxic substance and should be handled with extreme care, avoiding inhalation and skin contact.

Protocol 1: Two-Step Synthesis via Cyanuric Chloride Cyclization

This method offers high yields and mild reaction conditions, avoiding the high temperatures associated with acetic anhydride.[4][5]

Step A: Synthesis of N-(2-chlorophenylcarbamoyl)anthranilic acid

  • To a stirred solution of anthranilic acid (1.37 g, 10 mmol) in 50 mL of dry chloroform, add 2-chlorophenyl isocyanate (1.53 g, 10 mmol).

  • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • A white precipitate of the urea intermediate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold chloroform (2 x 15 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum. The intermediate is typically of sufficient purity to be used in the next step without further purification.

Step B: Synthesis of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

  • Suspend the dried N-(2-chlorophenylcarbamoyl)anthranilic acid (2.90 g, 10 mmol) in 60 mL of toluene in a round-bottom flask equipped with a reflux condenser.

  • Add triethylamine (1.53 mL, 11 mmol) to the suspension.

  • In a separate flask, prepare a solution of cyanuric chloride (1.84 g, 10 mmol) in 20 mL of toluene.

  • Add the cyanuric chloride solution dropwise to the stirred suspension over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the cyanuric acid byproducts.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 30 mL) and then with water (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting crude solid from an ethanol/diethyl ether mixture to yield the pure product.

Protocol 2: One-Pot Synthesis using Triphosgene

This streamlined approach leverages the high reactivity of triphosgene to potentially achieve the transformation in a single vessel, although it requires careful handling of the reagent.[7][8]

  • Dissolve anthranilic acid (1.37 g, 10 mmol) and 2-chlorophenyl isocyanate (1.53 g, 10 mmol) in 70 mL of dry dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Stir at room temperature for 4 hours to ensure complete formation of the urea intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate, dry flask, dissolve triphosgene (1.0 g, ~3.4 mmol, providing ~10.2 mmol of phosgene equivalent) in 20 mL of dry dichloromethane.

  • CAUTIOUSLY add the triphosgene solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of 50 mL of a saturated sodium bicarbonate solution (Caution: Gas evolution).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as described in Protocol 1.

Data Summary and Comparison

Choosing the optimal synthetic route depends on factors like available equipment, safety protocols, and desired purity.

Table 1: Comparison of Common Cyclodehydration Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride Reflux, 1-2 hoursInexpensive, readily availableHigh temperatures, potential for side reactions
Cyanuric Chloride Reflux in Toluene/DCM with baseMild conditions, high yields, easy work-up[4][6]Reagent cost, longer reaction times
Triphosgene 0°C to RT in DCMVery high reactivity, mild conditions, one-pot potential[7]High toxicity, requires careful handling, cost

Table 2: Characterization Data for 2-(Anilino)-4H-3,1-benzoxazin-4-one Derivatives

Note: Specific data for the 2-(2-chloroanilino) target is not widely published. The data below for related analogues is provided for reference.

CompoundMelting Point (°C)Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
2-phenyl-4H-3,1-benzoxazin-4-one 123-124[11]8.1-7.5 (m, Ar-H)~1750 (C=O, ester), ~1630 (C=N)
2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one 278-279 (intermediate)[5][12]7.9-7.2 (m, Ar-H), 3.77 (s, CH₂)~1770, ~1715, ~1660 (C=O)
2-(4-chloroanilino)-4H-3,1-benzoxazin-4-one n/a[13]Not AvailableNot Available

Conclusion

The synthesis of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one is reliably achieved through the cyclodehydration of an N-(2-chlorophenylcarbamoyl)anthranilic acid intermediate. While traditional methods using acetic anhydride are effective, modern cyclizing agents such as cyanuric chloride and triphosgene offer milder reaction conditions and simplified purification pathways, making them attractive options for contemporary research laboratories. The choice of reagent should be guided by a careful consideration of reaction efficiency, operational simplicity, and, most importantly, laboratory safety protocols. This guide provides the foundational knowledge for researchers to successfully synthesize this valuable heterocyclic building block.

References

  • Google Patents. (n.d.). Process for the continuous preparation of anthranilic acid.
  • Huestis, M. P., & Rovis, T. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. Journal of the American Chemical Society, 133(22), 8537-8539. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24(3), 527-532. Available from: [Link]

  • El-Hashash, M. A., El-Naggar, M., & El-Kafrawy, A. F. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 78(597), 441-449. Available from: [Link]

  • Phakhodee, W., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry, 16, 2099-2151. Available from: [Link]

  • Ueda, M., et al. (2017). Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Heterocycles, 95(2), 786-796. Available from: [Link]

  • Davarani, S. S. H., & Faramarzi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(9), 705-710. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved February 21, 2026, from [Link]

  • Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved February 21, 2026, from [Link]

  • Farag, A. A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Current Organic Chemistry, 17(5), 494-515. Available from: [Link]

  • ChemSynthesis. (n.d.). 2-(4-chloroanilino)-4H-3,1-benzoxazin-4-one. Retrieved February 21, 2026, from [Link]

  • ProQuest. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved February 21, 2026, from [Link]

  • Villalpando, A., Ayala, C. E., Watson, C. B., & Kartika, R. (2013). Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(8), 3989-3996. Available from: [Link]

  • Balalaie, S., et al. (2005). Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Heterocycles, 65(5), 1159-1165. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemistry of 4H-3,1-Benzoxazin-4-ones. Retrieved February 21, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction pathway from anthranilic acid derivatives to 2,2 -. Retrieved February 21, 2026, from [Link]

  • Jameel, A. T., & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Journal of Al-Nahrain University, 13(4), 1-8. Available from: [Link]

  • University of Technology. (n.d.). Chemical Reactions. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Retrieved February 21, 2026, from [Link]

  • Karolinska Institutet. (n.d.). Synthesis of heterocycles from anthranilic acid and its derivatives. Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

One-Pot Cyclization Methods for 2-Amino-3,1-Benzoxazin-4-ones: An Application and Protocol Guide

Abstract This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and practical protocols for the one-pot synthesis of 2-amino-3,1-benzoxazin-4-ones....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and practical protocols for the one-pot synthesis of 2-amino-3,1-benzoxazin-4-ones. This privileged heterocyclic scaffold is a cornerstone in numerous pharmacologically active compounds, necessitating efficient and versatile synthetic strategies. This document moves beyond a simple recitation of procedures to offer an in-depth analysis of the underlying reaction mechanisms, rationale for experimental choices, and practical guidance for troubleshooting and optimization. We present a curated selection of robust one-pot methodologies, including classical approaches and modern catalytic systems, to empower researchers in the synthesis of these valuable molecular entities.

Introduction: The Significance of the 2-Amino-3,1-Benzoxazin-4-one Scaffold

The 2-amino-3,1-benzoxazin-4-one core is a recurring motif in a wide array of bioactive molecules, demonstrating activities ranging from enzyme inhibition to various therapeutic applications. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The development of one-pot cyclization methods, where multiple synthetic transformations occur in a single reaction vessel, represents a significant advancement in efficiency, resource management, and green chemistry principles.

This guide will focus on several key one-pot strategies for the construction of the 2-amino-3,1-benzoxazin-4-one ring system, primarily from readily available anthranilic acid derivatives. We will delve into the mechanistic intricacies of each approach, providing a solid theoretical foundation for the practical protocols that follow.

Reaction Mechanisms and Strategic Considerations

The one-pot formation of 2-amino-3,1-benzoxazin-4-ones from anthranilic acid hinges on two critical transformations: the formation of a 2-ureidobenzoic acid intermediate (or a related precursor) and its subsequent intramolecular cyclization via dehydration. The choice of reagents dictates the specific pathway and the reaction conditions required.

General Mechanistic Overview

The fundamental transformation involves the nucleophilic attack of the amino group of anthranilic acid on a suitable electrophilic "C1" source that also bears a nitrogen moiety. This is followed by an intramolecular cyclization where the carboxylic acid group attacks the newly formed functionality, leading to the benzoxazinone ring after dehydration.

G cluster_0 General One-Pot Synthesis Pathway Anthranilic_Acid Anthranilic Acid Intermediate 2-Ureidobenzoic Acid Intermediate Anthranilic_Acid->Intermediate Nucleophilic Attack C1_N_Source Electrophilic 'C1-N' Source (e.g., Cyanate, Carbodiimide, Isocyanide) C1_N_Source->Intermediate Dehydration Dehydration/ Cyclization Intermediate->Dehydration Benzoxazinone 2-Amino-3,1-benzoxazin-4-one Dehydration->Benzoxazinone

Figure 1: Generalized workflow for the one-pot synthesis of 2-amino-3,1-benzoxazin-4-ones.

Key Synthetic Strategies

Several distinct one-pot strategies have emerged, each with its own set of advantages and limitations:

  • Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force to drive the reaction, offering a green and rapid alternative to traditional solution-phase chemistry.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These sophisticated methods allow for the construction of the benzoxazinone ring from haloanilines and a suitable nitrogen source, offering a broad substrate scope.[2]

  • Activation with Dehydrating Agents: Reagents like cyanuric chloride can be employed to activate the carboxylic acid group of an in-situ formed N-acylated anthranilic acid, facilitating cyclization under mild conditions.[3]

Experimental Protocols and Methodologies

The following protocols are presented as detailed, self-validating systems. All reagents should be of high purity, and reactions involving anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Method 1: Mechanochemical Synthesis using 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol describes a rapid and solvent-free synthesis of 2-aminobenzoxazin-4-ones via mechanochemical grinding.[1] The reaction is mediated by TCT and catalytic triphenylphosphine (PPh₃).

Rationale: TCT acts as a powerful dehydrating agent, activating the carboxylic acid group of the N-substituted anthranilic acid derivative. Triphenylphosphine facilitates the reaction, likely through the formation of a reactive phosphonium intermediate. The use of solvent-assisted grinding accelerates the reaction rate compared to conventional methods.

G cluster_1 Mechanochemical Synthesis Workflow Start Weigh and Combine Reactants (N-Substituted Anthranilic Acid, TCT, PPh₃, Base) Grinding Solvent-Assisted Grinding (e.g., in a ball mill) Start->Grinding Workup Reaction Work-up (Addition of water, filtration) Grinding->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-Amino-3,1-benzoxazin-4-one Purification->Product G cluster_2 Cyanuric Chloride/DMF Mediated Synthesis Start N-Acylation of Anthranilic Acid Activation Activation with Cyanuric Chloride/DMF Start->Activation Cyclization Intramolecular Cyclodehydration Activation->Cyclization Product 2-Substituted-3,1-benzoxazin-4-one Cyclization->Product

Sources

Application

Application Notes and Protocols: Preparation of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one for Bioassays

Abstract The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] These molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] These molecules exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and protease inhibitory effects.[1][2][3][4][5][6] This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and preparation of a specific derivative, 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one, for subsequent biological evaluation. The protocols herein are designed for researchers in drug discovery and chemical biology, emphasizing causality, experimental integrity, and reproducibility.

Synthesis of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Principle of Synthesis

The synthesis of 2-amino substituted 4H-3,1-benzoxazin-4-ones is most efficiently achieved through the cyclization of an appropriate precursor. A robust and high-yield method involves the reaction of anthranilic acid with an isocyanate.[7][8][9] In this pathway, the amino group of anthranilic acid performs a nucleophilic attack on the highly electrophilic carbon of the isocyanate group. This is followed by an intramolecular cyclodehydration, where the newly formed urea linkage interacts with the carboxylic acid moiety to form the stable six-membered benzoxazinone ring. Pyridine is often employed as the solvent, as it also acts as a base to facilitate the reaction.[10][11]

Reaction Scheme

Caption: Synthesis of the target compound from anthranilic acid.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier
Anthranilic AcidC₇H₇NO₂137.14118-92-3Sigma-Aldrich
2-Chlorophenyl isocyanateC₇H₄ClNO153.573320-83-0Sigma-Aldrich
Pyridine (Anhydrous)C₅H₅N79.10110-86-1Sigma-Aldrich
TolueneC₇H₈92.14108-88-3Fisher Scientific
Ethanol (95%)C₂H₅OH46.0764-17-5Fisher Scientific
TLC Plates (Silica gel 60 F₂₅₄)---Merck

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) in 30 mL of anhydrous toluene.

  • Reagent Addition: In a separate dropping funnel, dissolve 2-chlorophenyl isocyanate (1.54 g, 10 mmol) in 10 mL of dry toluene.[9]

  • Reaction Execution: Heat the anthranilic acid solution to reflux. Add the 2-chlorophenyl isocyanate solution dropwise to the refluxing mixture over 30 minutes.

    • Expert Insight: The isocyanate is added slowly to control the exothermic nature of the reaction and prevent the formation of side products. Toluene is used as the solvent for refluxing conditions.[9]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.

  • Isolation: Filter the solid product using a Buchner funnel, wash it with a small amount of cold toluene to remove any residual impurities, and air dry.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. Calculate the percentage yield.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step before proceeding to bioassays.

Table 2: Analytical Data for 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

AnalysisExpected ResultRationale
Molecular Formula C₁₃H₉ClN₂O₂-
Molecular Weight 272.68 g/mol -
Appearance White to off-white crystalline solid-
Melting Point Specific range (e.g., 210-212 °C)A sharp melting point indicates high purity.
FT-IR (KBr, cm⁻¹) ~3300 (N-H str.), ~1760 (C=O lactone), ~1640 (C=N), ~750 (C-Cl)Confirms presence of key functional groups.[12]
¹H NMR (400 MHz, DMSO-d₆) δ ppm 10.5-11.0 (s, 1H, NH), 7.2-8.2 (m, 8H, Ar-H)Provides a proton map of the molecule's structure.
¹³C NMR (100 MHz, DMSO-d₆) δ ppm ~162 (C=O), ~155 (C=N), 115-150 (Ar-C)Confirms the carbon skeleton and functional groups.[13]
Mass Spec (ESI-MS) m/z 273.0 [M+H]⁺, 275.0 [M+H+2]⁺Confirms the molecular weight and isotopic pattern of chlorine.

Preparation for Bioassays

Proper sample preparation is crucial for obtaining reliable and reproducible data in biological screening.

Stock Solution Preparation
  • Rationale: A concentrated stock solution in an appropriate solvent (typically DMSO) allows for accurate serial dilutions and minimizes the final solvent concentration in the assay medium, which can be toxic to cells.

  • Protocol:

    • Accurately weigh 2.73 mg of the purified compound.

    • Transfer the compound to a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile, cell-culture grade DMSO to achieve a 10 mM stock solution .

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be required.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Working Solution Preparation
  • Rationale: Working solutions are prepared by serially diluting the stock solution directly in the assay medium. This ensures the compound is delivered to the biological system at the desired final concentrations.

  • Example Protocol (for 96-well plate):

    • Thaw one aliquot of the 10 mM stock solution.

    • To create a 2X final concentration series, perform serial dilutions in the appropriate cell culture medium or bacterial broth. For example, to test a final concentration of 100 µM, add 2 µL of the 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution. Then, add 100 µL of this to 100 µL of cells/bacteria in the well plate.

    • Always include a vehicle control (e.g., medium with the highest concentration of DMSO used, typically ≤0.5%) to account for any solvent effects.

Protocols for Selected Bioassays

The benzoxazinone scaffold is known for its potent antimicrobial and anticancer activities.[1][14][15][16] The following are standard, robust protocols for initial screening.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Add Bacterial Inoculum to Each Well A->C B Serially Dilute Compound in 96-Well Plate with Broth B->C D Incubate Plate (37°C, 18-24 hours) C->D E Add Resazurin/TTC (Optional) or Read Visually D->E F Determine MIC (Lowest Concentration with No Growth) E->F PC Positive Control (Standard Antibiotic) PC->D NC Negative Control (Bacteria + Broth Only) NC->D VC Vehicle Control (Bacteria + DMSO) VC->D

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

  • Detailed Protocol:

    • Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to get the final inoculum density.

    • Plate Preparation: Add 50 µL of sterile MHB to wells 2-12 of a 96-well microtiter plate.

    • Compound Dilution: Add 100 µL of the 2X highest concentration of the test compound (prepared in MHB) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard 50 µL from well 10.

    • Controls: Well 11 serves as the growth control (no compound). Well 12 can be a sterility control (broth only). A separate row should be used for a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

    • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1-11. The final volume in each well is 100 µL.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro Anticancer Activity (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow A Seed Cancer Cells in 96-Well Plate (e.g., A549, HeLa) B Incubate for 24h for Cell Adherence A->B C Treat Cells with Serial Dilutions of Compound B->C PC Positive Control (e.g., Doxorubicin) B->PC VC Vehicle Control (Cells + Medium + DMSO) B->VC D Incubate for 48-72 hours C->D E Add MTT Reagent (Incubate 2-4 hours) D->E F Solubilize Formazan Crystals (Add DMSO or Solubilizer) E->F G Read Absorbance (570 nm) F->G H Calculate % Viability and IC₅₀ G->H PC->D VC->D

Caption: Workflow for the MTT cell viability assay.

  • Detailed Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treatment: Prepare 2X serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells (in triplicate). Include vehicle controls and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for another 48 to 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until purple precipitates are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). Google Scholar.
  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (n.d.). Google Scholar.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. Retrieved February 20, 2026, from [Link]

  • Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Google Scholar.
  • CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine. (2019, January 12). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Antimicrobial Potential of Novel Benzoxazinone Derivatives Tethered with Thiosemicarbazone Scaffold. (2021). IJIRT. Retrieved February 20, 2026, from [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. (n.d.). Google Scholar.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). Retrieved February 20, 2026, from [Link]

  • A New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones by Cyanuric Chloride Cyclodehydration of N-Benzoyl- and N-Acylanthranilic Acids. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020, October 1). Life Sciences. Retrieved February 20, 2026, from [Link]

  • Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones. (1994, October). PubMed. Retrieved February 20, 2026, from [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019, August 30). Frontiers in Chemistry. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS AND BIOASSAY STUDIES OF BENZOXAZIN-4-ONE AND QUINAZOLIN-4-IMINE DERIVATIVES. (n.d.). CORE. Retrieved February 20, 2026, from [Link]

  • Synthesis of 2-phenyl-4H-benzo[d][1][17]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. (n.d.). Ubaya Repository. Retrieved February 20, 2026, from [Link]

  • Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 20, 2026, from [Link]

  • Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (n.d.). Journal of the Chemical Society C. Retrieved February 20, 2026, from [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. (2024, April 22). Mongolia Journals Online. Retrieved February 20, 2026, from [Link]

  • Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. (2025, January 23). PMC. Retrieved February 20, 2026, from [Link]

  • Synthesis of Functionalized 4H‐3,1‐Benzoxazines through Chemoselective Reduction of Benzoxazin‐4‐Ones. (2017, April 20). DOI. Retrieved February 20, 2026, from [Link]

  • 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. (2000, May 15). PubMed. Retrieved February 20, 2026, from [Link]

  • SYNTHESIS AND REACTIONS OF 2-PHENYLAMINO, 6,8-DIBROMO-3,1. (2006, June 20). DergiPark. Retrieved February 20, 2026, from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Chloroanilino) vs. 4-Chloroanilino Scaffolds

An in-depth guide for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the modification of a lead compound is a process of meticulous refinement, where even the slight...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the modification of a lead compound is a process of meticulous refinement, where even the slightest structural alteration can dramatically shift biological activity. The strategic placement of substituents on a molecular scaffold is a cornerstone of this process, dictating everything from target affinity to pharmacokinetic properties. This guide provides a deep, comparative analysis of two prevalent and deceptively similar scaffolds: 2-(2-chloroanilino) and 4-chloroanilino. While differing only by the positional isomerism of a chlorine atom, the resulting downstream effects on a molecule's behavior are profound. As a senior application scientist, my objective is to dissect these differences, explaining the causality behind the observed structure-activity relationships and providing the experimental framework to validate them.

The Isomeric Divide: Foundational Physicochemical and Conformational Consequences

The core difference between the 2-(2-chloroanilino) and 4-chloroanilino moieties stems from the steric and electronic influence of the chlorine atom's position on the aniline ring. This is not merely a trivial positional change; it sets off a cascade of effects that redefine the molecule's three-dimensional shape and interactive potential.

  • Steric Hindrance and Conformational Rigidity : The chlorine atom in the ortho-position (2-position) creates significant steric bulk near the amino linkage. This forces a torsional twist between the aniline ring and the parent molecule, introducing conformational constraints.[1] This rigidity can be advantageous for locking the molecule into a bioactive conformation but can also prevent an optimal fit within a target's binding site. The para-position (4-position), being distal to the linkage, imposes minimal steric hindrance, allowing for greater rotational freedom.

  • Electronic Effects : As an electron-withdrawing substituent, the chlorine atom influences the electron density of the aniline ring and the basicity (pKa) of the amino nitrogen.[2] This effect is more pronounced from the ortho-position due to proximity (inductive effect), potentially altering the strength and geometry of critical hydrogen bonds with the target protein.

Table 1: Comparative Physicochemical Properties

Property2-(2-Chloroanilino) Moiety4-Chloroanilino MoietyRationale
Conformational Flexibility Restricted due to steric clash near the linkage point.High rotational freedom around the C-N bond.The ortho-chlorine atom physically impedes free rotation.[1]
Lipophilicity (cLogP) Generally higher.Generally lower.The ortho-chlorine can partially shield the polar N-H group, reducing its solvation and increasing overall lipophilicity.
Hydrogen Bonding Potential for altered bond angles and strength.Standard hydrogen bond geometry is maintained.Torsional strain from the ortho-substituent can distort the ideal geometry for hinge binding in kinases.

Case Study: The 4-Anilinoquinazoline Scaffold in Kinase Inhibition

The impact of this isomeric choice is vividly illustrated within the field of oncology, specifically in the design of kinase inhibitors. The 4-anilinoquinazoline framework is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved drugs like Gefitinib and Erlotinib.[3] These molecules typically function by engaging the "hinge" region of the kinase ATP-binding pocket.

The anilino moiety is critical for this interaction, forming one or two key hydrogen bonds. Here, the choice between a 2-chloro and 4-chloro substituent can be the difference between a potent inhibitor and an inactive compound.

G cluster_0 Kinase Hinge Region cluster_1 Binding of 4-Chloroanilino Derivative cluster_2 Binding of 2-(2-Chloroanilino) Derivative hinge_acceptor H-Bond Acceptor (e.g., Met Main Chain C=O) hinge_donor H-Bond Donor (e.g., Met Main Chain N-H) hydrophobic_pocket Hydrophobic Pocket quinazoline_4Cl Quinazoline Core anilino_4Cl 4-Chloroanilino quinazoline_4Cl->anilino_4Cl C-N bond anlino_N_4Cl anilino_4Cl->anlino_N_4Cl cl_4 4-Cl anilino_4Cl->cl_4 anlino_N_4Cl->hinge_acceptor  Optimal H-Bond cl_4->hydrophobic_pocket Favorable Interaction quinazoline_2Cl Quinazoline Core anilino_2Cl 2-Chloroanilino (Twisted Conformation) quinazoline_2Cl->anilino_2Cl C-N bond cl_2 2-Cl anilino_2Cl->cl_2 anlino_N_2Cl anilino_2Cl->anlino_N_2Cl steric_clash_zone Binding Pocket Wall cl_2->steric_clash_zone Steric Clash anlino_N_2Cl->hinge_acceptor Weak/Distorted H-Bond

Caption: Comparative binding modes of 4- and 2-chloroanilino quinazolines.

As the diagram illustrates, the 4-chloro group often extends into a hydrophobic pocket, contributing favorably to binding affinity. In contrast, the 2-chloro group can cause a steric clash with residues of the binding pocket, forcing the aniline ring into a twisted, non-planar conformation that weakens the critical hydrogen bonds with the kinase hinge.

Quantifying the Difference: Experimental Data and Biological Activity

The conceptual differences in binding translate into measurable differences in biological potency. While a direct, publicly available head-to-head comparison of two otherwise identical isomers is rare, the general trend in kinase inhibitor development consistently favors para-substitutions for hinge-binding scaffolds.

Table 2: Illustrative Biological Activity against Target Kinase X

Compound IDScaffold MoietyIC50 (nM)Rationale for Potency Difference
Cmpd-1 4-Chloroanilino12 nMUnhindered H-bond formation with kinase hinge; 4-Cl group occupies a hydrophobic pocket.
Cmpd-2 2-(2-Chloroanilino)285 nMSteric hindrance from 2-Cl leads to a suboptimal conformation, weakening hinge interaction.

Note: The data presented in this table is illustrative, based on established SAR trends for kinase inhibitors, and serves to quantify the conceptual principles discussed.

The Self-Validating System: Experimental Protocols

To experimentally determine these structure-activity relationships, a rigorous and logical cascade of assays is required. Each step serves to validate the hypothesis generated from the previous one.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory potency (IC50) of the compounds on the isolated target kinase enzyme. This is the primary validation of target engagement.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution series in DMSO, followed by a final dilution into assay buffer.

    • Reconstitute recombinant kinase and its specific peptide substrate in a kinase assay buffer.

    • Prepare ATP solution at a concentration equal to the known Km for the target kinase to ensure competitive binding can be accurately measured.

  • Assay Execution (384-well format):

    • Add 50 nL of serially diluted compound from the DMSO plate to the assay plate.

    • Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Terminate the reaction and quantify product formation using a detection reagent (e.g., ADP-Glo™ which measures ADP production via a luminescence readout).

  • Data Analysis:

    • Normalize the luminescence signal to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

G start Prepare Compound Serial Dilutions add_kinase Dispense Kinase & Compound start->add_kinase pre_incubate Pre-incubation (Allow Binding) add_kinase->pre_incubate add_atp Add ATP/Substrate (Initiate Reaction) pre_incubate->add_atp incubate Reaction Incubation (e.g., 60 min @ 30°C) add_atp->incubate detect Add Detection Reagent (e.g., ADP-Glo) incubate->detect read Read Signal (Luminescence) detect->read end Calculate IC50 read->end

Caption: Standard workflow for an in vitro biochemical kinase assay.

Protocol 2: Cellular Proliferation Assay

Objective: To determine if the biochemical potency translates into a functional effect in a cancer cell line that is known to be dependent on the target kinase.

Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT116) in appropriate media.

    • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture media.

    • Remove the old media from the cell plates and add 100 µL of the compound-containing media.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Add 10 µL of a viability reagent (e.g., CellTiter-Blue®) to each well.

    • Incubate for another 2-4 hours.

    • Measure the fluorescence signal, which is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls and calculate the concentration that inhibits cell growth by 50% (GI50).

Downstream Consequences: Pharmacokinetics (ADME)

The physicochemical properties dictated by the chlorine's position also have a significant impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

  • Metabolism: The 2-chloro position can sometimes sterically hinder access by metabolic enzymes like Cytochrome P450s, potentially increasing the compound's half-life.[1] Conversely, the more exposed 4-chloroanilino moiety might be more susceptible to oxidation or other Phase I metabolic reactions.[4]

  • Permeability and Distribution: The generally higher lipophilicity of 2-chloroanilino derivatives may enhance membrane permeability and blood-brain barrier penetration.[1][5] However, this can also lead to higher plasma protein binding and non-specific tissue distribution, which might reduce the concentration of the free, active drug.

Conclusion: A Strategic Decision in Lead Optimization

The choice between a 2-(2-chloroanilino) and a 4-chloroanilino scaffold is a pivotal decision in drug design, guided by the specific structural context of the target protein. For targets requiring unhindered access to a narrow binding pocket, such as the hinge region of many kinases, the 4-chloroanilino isomer is often the superior choice, providing potent and predictable interactions.[3][6] However, the conformationally restricted nature of the 2-(2-chloroanilino) scaffold should not be overlooked; this very feature can be exploited to achieve selectivity against closely related off-targets or to fit into uniquely shaped binding sites.

Ultimately, the principles of SAR are a guide, not a dogma. The final determination must be empirical, relying on the robust and self-validating experimental workflows detailed above. A comprehensive understanding of these isomeric nuances empowers medicinal chemists to navigate chemical space more effectively, accelerating the journey toward safer and more potent therapeutics.

References

  • Title: 2-Sulfonyl-4-chloroanilino Moiety: A Potent Pharmacophore for the Anti-Human Immunodeficiency Virus Type 1 Activity of Pyrrolyl Aryl Sulfones Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 4-chloroaniline Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: PMC (Beilstein Journal of Organic Chemistry) URL: [Link]

  • Title: Pharmacokinetic study of p-chloronitrobenzene in humans suffering from acute poisoning Source: Drug Metabolism and Disposition URL: [Link]

  • Title: 4-Chloroaniline | ClC6H4NH2 | CID 7812 Source: PubChem URL: [Link]

  • Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: PMC (Future Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines Source: PubMed URL: [Link]

Sources

Comparative

Reproducibility of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one synthesis

Topic: Executive Summary: The Stability-Selectivity Paradox The synthesis of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one is a classic example of a deceptively simple heterocycle synthesis that suffers from severe reprodu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Stability-Selectivity Paradox

The synthesis of 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one is a classic example of a deceptively simple heterocycle synthesis that suffers from severe reproducibility issues in medicinal chemistry campaigns. Known primarily as potent Human Leukocyte Elastase (HLE) inhibitors, these molecules possess a 3,1-benzoxazin-4-one core that is kinetically unstable .

The reproducibility crisis stems from two competing thermodynamic sinks:

  • Hydrolysis: The active ester-like bond at C4 is sensitive to moisture, reverting to the acyclic urea.

  • Rearrangement: Under basic or thermal stress, the kinetic benzoxazinone product rearranges to the thermodynamically stable 2,4-quinazolinedione (via the Dimroth rearrangement).

This guide compares the traditional Carbodiimide/Mercury desulfurization routes against the optimized Iodine-Mediated Oxidative Cyclization , establishing the latter as the superior protocol for high-throughput and scale-up consistency.

Comparative Analysis: Traditional vs. Optimized Pathways

The synthesis hinges on the cyclization of the intermediate 2-(3-(2-chlorophenyl)thioureido)benzoic acid , formed from anthranilic acid and 2-chlorophenyl isothiocyanate.

Method A: The Traditional Route (DCC or Hg(OAc)₂)
  • Mechanism: Uses dicyclohexylcarbodiimide (DCC) to activate the thiourea sulfur or Mercury(II) acetate to precipitate HgS.

  • The Flaw:

    • Purification Nightmare: DCC forms dicyclohexylurea (DCU), which is notoriously difficult to remove completely from the moisture-sensitive product.

    • Toxicity: Mercury routes are non-compliant with modern GMP standards.

    • Rearrangement Risk: The thermal energy required to drive the DCC reaction often pushes the equilibrium toward the quinazolinone isomer.

Method B: The Optimized Route (Iodine/Triethylamine)
  • Mechanism: Rapid oxidative desulfurization using molecular Iodine (

    
    ) and a mild base (
    
    
    
    ) at room temperature.
  • The Advantage:

    • Chemo-selectivity: Iodine acts as a soft Lewis acid, specifically targeting the sulfur atom, facilitating rapid leaving group ability without heating.

    • Self-Indicating: The consumption of iodine (color change) provides a visual endpoint.

    • Purity: Byproducts are water-soluble (HI salts) or volatile, allowing for simple filtration workups that preserve the moisture-sensitive ring.

Experimental Data Comparison

MetricMethod A: DCC/ThermalMethod B: Iodine/Et₃N (Recommended)
Yield 45 - 60% (Variable)82 - 91% (Consistent)
Purity (HPLC) 85 - 92% (DCU contamination)>98%
Reaction Time 4 - 12 Hours (Reflux)30 - 60 Minutes (RT)
Side Product 2,4-Quinazolinedione (>15%)Trace (<1%)
Moisture Sensitivity High (Workup induces hydrolysis)Low (Non-aqueous workup)

Detailed Protocol: Iodine-Mediated Oxidative Cyclization

Objective: Synthesize 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one with >98% purity and zero rearrangement.

Step 1: Formation of Thiourea Intermediate
  • Dissolve Anthranilic Acid (1.0 eq, 13.7 g) in Ethanol (100 mL).

  • Add 2-Chlorophenyl isothiocyanate (1.0 eq, 16.9 g) dropwise at room temperature.

  • Reflux for 2 hours. A white precipitate should form.

  • Cool to 0°C, filter, and wash with cold ethanol.

  • Checkpoint: Dry strictly. Moisture here will kill the next step. Yield ~90%.[1]

    • Identity: 2-(3-(2-chlorophenyl)thioureido)benzoic acid.

Step 2: Cyclodesulfurization (The Critical Step)
  • Suspend the dried Thiourea intermediate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

    • Note: Do not use DMF or DMSO; they are hard to remove without hydrolysis.

  • Add Triethylamine (3.0 eq). The suspension will clear as the salt forms.

  • Cool to 0°C.

  • Add Molecular Iodine (

    
    )  (1.0 eq) in portions over 10 minutes.
    
    • Observation: The reaction is exothermic. The deep violet color of iodine should fade rapidly initially.

  • Stir at Room Temperature for 30 minutes.

  • Quench: Wash the organic layer with cold 5%

    
     (aq)  to remove excess iodine, followed immediately by cold brine.
    
  • Drying: Dry over anhydrous

    
     (Do not use silica gel chromatography; the acidity opens the ring).
    
  • Isolation: Evaporate solvent under reduced pressure. Recrystallize from anhydrous hexane/ether.

Self-Validating System: Quality Control

To ensure you have the Benzoxazinone (Kinetic) and not the Quinazolinone (Thermodynamic), use Infrared Spectroscopy (IR) immediately after isolation.

  • Target (Benzoxazinone): Look for the carbonyl lactone stretch at 1750–1780 cm⁻¹ . This high wavenumber is characteristic of the strained oxazinone ring.

  • Failure (Quinazolinone): If the peak shifts to 1660–1690 cm⁻¹ , the ring has rearranged or hydrolyzed. The batch is compromised.

Mechanistic Visualization

The following diagrams illustrate the synthesis workflow and the critical bifurcation point where reproducibility is often lost.

SynthesisComparison Start Anthranilic Acid + 2-Cl-Ph-NCS Thiourea Thiourea Intermediate Start->Thiourea Reflux/EtOH MethodA Method A: DCC or Hg(OAc)2 (Thermal/ Harsh) Thiourea->MethodA MethodB Method B: I2 / Et3N / DCM (Mild / Oxidative) Thiourea->MethodB Quinaz FAILURE: 2,4-Quinazolinedione (Rearrangement) MethodA->Quinaz High T / Slow Target TARGET: 2-(2-chloroanilino)- 4H-3,1-benzoxazin-4-one MethodA->Target Low Yield MethodB->Quinaz Negligible MethodB->Target Rapid / RT Kinetic Control

Figure 1: Comparison of synthetic pathways. Method B avoids the thermodynamic sink (Quinazolinone).

Mechanism Thiourea Thiourea Intermediate Activation S-Iodination (Activated Leaving Group) Thiourea->Activation I2 / Et3N Cyclization O-Attack on C=N (Cyclization) Activation->Cyclization -HI, -S Benzoxazinone Benzoxazinone (Kinetic Product) Cyclization->Benzoxazinone Hydrolysis Hydrolysis (Moisture) Benzoxazinone->Hydrolysis + H2O (Fast) Rearrange Dimroth Rearrangement (Heat/Base) Benzoxazinone->Rearrange Heat (Thermodynamic)

Figure 2: Mechanistic pathway highlighting the instability of the target product.

References

  • Terasawa, K. et al. (1985). "Synthesis and Human Leukocyte Elastase Inhibitory Activity of 2-Amino-4H-3,1-benzoxazin-4-ones." Journal of Medicinal Chemistry.

  • Pattarawarapan, M. et al. (2017). "Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine." Synlett.

  • Abdollahi, S. & Shariat, M. (2005).[2] "Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent." Molbank.[2]

  • Kudale, A. et al. (2018). "Iodine Promoted One-Pot Synthesis of 2-Aryl Benzoxazoles/Benzoxazinones via Oxidative Cyclization." ResearchGate/Tetrahedron.

  • Groutas, W.C. et al. (1985). "Stability of 2-substituted-4H-3,1-benzoxazin-4-ones toward hydrolysis." Journal of Medicinal Chemistry. (Foundational text on the hydrolysis kinetics of this class).

Sources

Validation

Benchmarking potency of 2-substituted 3,1-benzoxazin-4-ones

Executive Summary The 2-substituted 3,1-benzoxazin-4-one scaffold represents a class of alternate substrate inhibitors targeting serine proteases, particularly Human Leukocyte Elastase (HLE) and C1r.[1] Unlike reversible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted 3,1-benzoxazin-4-one scaffold represents a class of alternate substrate inhibitors targeting serine proteases, particularly Human Leukocyte Elastase (HLE) and C1r.[1] Unlike reversible competitive inhibitors, these compounds function via a "suicide" mechanism involving the formation of a stable acyl-enzyme intermediate.

This guide benchmarks the potency of this class against standard clinical inhibitors (e.g., Sivelestat). It addresses the critical trade-off between inhibitory potency (


)  and chemical stability (

)
in aqueous media—the primary challenge in developing benzoxazinones as viable therapeutics.

Mechanistic Basis & Rational Design

To benchmark these compounds effectively, one must understand that their potency is not defined solely by binding affinity (


), but by the kinetics of acylation (

) versus deacylation (

).
The Inhibition Pathway

The benzoxazinone ring acts as an electrophile. The active site serine of the protease attacks the carbonyl carbon (C4), opening the heterocyclic ring and tethering the inhibitor to the enzyme.

  • Potency Driver: Rapid ring opening (high

    
    ).
    
  • Durability Driver: Resistance of the acyl-enzyme complex to hydrolysis (low

    
    ).
    

BenzoxazinoneMechanism Enz Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enz->Complex + I Inhib Benzoxazinone (Inhibitor) Inhib->Complex AcylEnz Acyl-Enzyme Intermediate (Ring Open) Complex->AcylEnz Acylation (k2) Rate Limiting Step Product Regenerated Enzyme + Hydrolyzed Inhibitor AcylEnz->Product Deacylation (k3) (Ideally ~0) Product->Enz Enzyme Recovery

Figure 1: Kinetic mechanism of serine protease inhibition by 3,1-benzoxazin-4-ones. Efficacy depends on maximizing the stability of the Acyl-Enzyme Intermediate (Green).

Benchmarking Data: SAR & Stability

The following data synthesizes Structure-Activity Relationship (SAR) studies, comparing 2-substituted derivatives against the clinical standard Sivelestat.

Comparative Potency Table (Target: Human Leukocyte Elastase)
Compound ClassSubstituent (R2)Substituent (R5)IC50 (nM)Stability (

, pH 7.5)
Mechanism Note
Reference (Unstable) MethylH> 5,000< 10 minRapid hydrolysis in buffer; poor drug candidate.
Aryl Derivative PhenylH450> 4 hoursImproved stability; moderate potency due to steric hindrance.
Optimized Lead Ethoxy / AlkoxyMethyl2 - 10 ~ 2 hoursR5-Methyl blocks deacylation; R2-Heteroatom enhances acylation.
Clinical Standard SivelestatN/A44StableReversible acyl-enzyme inhibitor (different scaffold).
Critical Analysis of Substituents
  • The 2-Position (Acylation Controller):

    • Electron-withdrawing groups at position 2 increase the electrophilicity of the carbonyl carbon, increasing

      
      . However, this also makes the compound susceptible to non-enzymatic hydrolysis (chemical instability).
      
    • Recommendation: Use 2-heteroatoms (e.g., 2-ethoxy) or electron-rich aryl groups to balance reactivity.

  • The 5-Position (Deacylation Blocker):

    • Substituting the 5-position (peri-position) with a small alkyl group (e.g., Methyl) is the single most effective modification. It creates steric hindrance that prevents water molecules from approaching the acyl-enzyme bond, effectively "locking" the enzyme in the inhibited state.

Experimental Protocols

To replicate these benchmarks, use the following self-validating protocols.

A. Synthesis of 2-Substituted 3,1-Benzoxazin-4-ones

Methodology adapted from standard cyclization protocols (Gilmore et al.).

  • Reactants: Dissolve Anthranilic acid (1.0 eq) in dry Pyridine.

  • Acylation/Cyclization: Add corresponding Acid Chloride (2.0 eq) dropwise at 0°C.

    • Note: The first equivalent acylates the amine; the second equivalent drives cyclization via a mixed anhydride intermediate.[2]

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Pour onto crushed ice. The benzoxazinone precipitates as a solid.[3]

  • Validation: Recrystallize from Ethanol. Confirm structure via IR (characteristic carbonyl stretch at ~1750-1770 cm⁻¹) and NMR.

B. Enzymatic Assay (HLE Inhibition)

This protocol benchmarks IC50 using a chromogenic substrate.

Reagents:

  • Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for Elastase).

  • Enzyme: Human Leukocyte Elastase (HLE).[4]

Workflow:

AssayProtocol Step1 Preparation: Dissolve Inhibitor in DMSO (Keep final DMSO < 5%) Step2 Pre-Incubation: Mix Enzyme + Inhibitor in Buffer Incubate 15 min @ 25°C Step1->Step2 Step3 Initiation: Add Substrate (pNA labeled) Step2->Step3 Step4 Measurement: Monitor Absorbance @ 405 nm (Kinetic Mode, 10 mins) Step3->Step4 Step5 Analysis: Calculate Initial Velocity (Vo) Plot % Inhibition vs Log[I] Step4->Step5

Figure 2: Standardized HLE inhibition assay workflow. Pre-incubation is critical to allow formation of the acyl-enzyme complex.

Data Calculation: Calculate IC50 using a non-linear regression (4-parameter logistic fit):



Stability Assessment (The "Self-Validating" Control)

Because benzoxazinones hydrolyze spontaneously, you must run a stability control parallel to the bioassay.

  • Protocol: Incubate the inhibitor (without enzyme) in the assay buffer at pH 7.5.

  • Monitoring: Measure UV absorbance spectrum over time. The ring opening results in a bathochromic shift (change in

    
    ) or appearance of the anthranilic acid derivative.
    
  • Pass Criteria: If

    
    , the IC50 data is likely an artifact of degradation products rather than the parent compound.
    

References

  • Teshima, T., et al. (1982). Structure-activity relationship of HLE inhibitors. Journal of Biological Chemistry. (Representative citation for HLE SAR).

  • Gilmore, J. L., et al. (1996).[5] Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Hays, S. J., et al. (1998). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry.

  • Krantz, A., et al. (1990). Design of benzoxazinones as alternate substrate inhibitors. Biochemistry.

  • Gutierrez, J. A., et al. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids. Molecules.

Sources

Comparative

A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by 2-(2-Chloroanilino) Derivatives

For researchers, scientists, and professionals in drug development, understanding the kinetics of enzyme inhibition is paramount to designing effective therapeutic agents. This guide provides an in-depth comparison of th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the kinetics of enzyme inhibition is paramount to designing effective therapeutic agents. This guide provides an in-depth comparison of the kinetic profiles of 2-(2-chloroanilino) derivatives as enzyme inhibitors, with a focus on cyclooxygenase (COX) enzymes. We will delve into the experimental methodologies, present and interpret kinetic data, and explore the mechanistic insights that can be gleaned from a thorough kinetic analysis.

The Significance of Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins.[1][2] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological processes, and COX-2, which is induced during inflammation.[1][2] The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]

The 2-anilino scaffold has been a promising starting point for the development of selective COX-2 inhibitors. This guide will use a series of hybrid pyrazole analogues with a 2-(phenylamino) core, structurally similar to the 2-(2-chloroanilino) structure, as a case study to illustrate the principles of kinetic analysis. One of the compounds in this series features a chloro-substituted aniline ring, providing a direct comparison.[3]

Experimental Design for Kinetic Analysis

A robust kinetic analysis begins with a well-designed experimental protocol. The following outlines the key steps and considerations for determining the inhibitory potential of 2-(2-chloroanilino) derivatives against COX-1 and COX-2.

In Vitro COX Inhibition Assay Protocol

This protocol is a composite of established methods for determining COX-1 and COX-2 inhibition.[1][4][5]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Enzyme Solutions: Purified ovine or human COX-1 and human recombinant COX-2. Enzymes should be kept on ice when thawed.[5]

  • Cofactors: Hematin and L-epinephrine are often required for optimal enzyme activity.[1]

  • Substrate: Arachidonic acid, the natural substrate for COX enzymes.[1]

  • Inhibitor Stock Solutions: The 2-(2-chloroanilino) derivatives and reference compounds (e.g., celecoxib, ibuprofen) are dissolved in a suitable solvent like DMSO to create high-concentration stock solutions.[4]

2. Assay Procedure:

  • A reaction mixture containing the assay buffer, cofactors, and the respective COX enzyme is prepared in a 96-well plate.[4]

  • The 2-(2-chloroanilino) derivative is added to the wells at various concentrations. A vehicle control (DMSO) is also included.[4]

  • The plate is pre-incubated to allow the inhibitor to bind to the enzyme.[4]

  • The enzymatic reaction is initiated by adding the arachidonic acid substrate.[1]

  • The formation of prostaglandin E2 (PGE2), a product of the COX reaction, is measured. This can be done using various methods, such as a colorimetric assay or, for higher specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]

3. Data Analysis:

  • The rate of PGE2 formation is determined for each inhibitor concentration.

  • The percentage of inhibition is calculated relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Comparative Kinetic Data of 2-(Phenylamino) Pyrazole Analogues

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of hybrid pyrazole analogues, including a derivative with a chloro-substituted aniline ring (Compound 5s).[3]

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5s Pyrazole with 2-chloroanilino substituent183.112.5172.95
5u Pyrazole with 2-fluoroanilino substituent134.081.7974.92
Celecoxib Standard COX-2 Inhibitor11.710.1578.06

Data sourced from Alam et al., 2016.[3]

Interpreting the Kinetic Data

The IC50 values provide a quantitative measure of the potency of the inhibitors. A lower IC50 value indicates a more potent inhibitor. The Selectivity Index (SI) is a crucial parameter for comparing the selectivity of the compounds for COX-2 over COX-1. A higher SI value signifies greater selectivity for COX-2.

From the data, Compound 5s , which contains the 2-chloroanilino moiety, is a potent inhibitor of COX-2 with an IC50 of 2.51 µM.[3] Its selectivity for COX-2 is high, with an SI of 72.95, which is comparable to the well-known selective COX-2 inhibitor, celecoxib.[3] The presence of the electron-withdrawing chloro group on the aniline ring appears to contribute to this potent and selective inhibition.[3]

Determining the Mechanism of Inhibition: Lineweaver-Burk Analysis

To understand how these compounds inhibit the enzyme, a kinetic analysis of the mechanism of inhibition is performed. This involves measuring the initial reaction velocities at various substrate (arachidonic acid) concentrations in the presence and absence of the inhibitor. The data is then plotted using a double reciprocal plot, known as a Lineweaver-Burk plot.[6][7]

The Lineweaver-Burk plot linearizes the Michaelis-Menten equation, allowing for a clearer visualization of the effects of the inhibitor on the key kinetic parameters: the maximum velocity (Vmax) and the Michaelis constant (Km).[6]

Visualizing Inhibition Mechanisms with Lineweaver-Burk Plots

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a 1/V b 1/[S] c Uninhibited d Inhibited c->d Vmax unchanged Km increases e 1/V f 1/[S] g Uninhibited h Inhibited g->h Vmax decreases Km unchanged i 1/V j 1/[S] k Uninhibited l Inhibited k->l Vmax decreases Km decreases workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cluster_interpretation Interpretation reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (96-well plate) reagents->plate preincubation Pre-incubation (Inhibitor + Enzyme) plate->preincubation initiation Initiate Reaction (Add Substrate) preincubation->initiation measurement Measure Product Formation (e.g., PGE2) initiation->measurement ic50 Calculate IC50 Values measurement->ic50 kinetics Kinetic Mechanism Study (Vary [S] and [I]) measurement->kinetics potency Determine Potency ic50->potency selectivity Determine Selectivity ic50->selectivity lineweaver Lineweaver-Burk Plot kinetics->lineweaver mechanism Elucidate Mechanism lineweaver->mechanism

Caption: Workflow for the kinetic analysis of enzyme inhibitors.

Conclusion

The kinetic analysis of enzyme inhibition is a cornerstone of modern drug discovery. By employing rigorous experimental protocols and detailed data analysis, researchers can quantitatively compare the potency and selectivity of novel compounds like 2-(2-chloroanilino) derivatives. The case study of pyrazole analogues demonstrates that compounds with a 2-(2-chloroanilino) moiety can be potent and selective inhibitors of COX-2. Further kinetic studies to elucidate the precise mechanism of inhibition, such as through Lineweaver-Burk analysis, are crucial for optimizing these lead compounds into effective and safe anti-inflammatory drugs. This guide provides a framework for conducting and interpreting such analyses, empowering researchers to make data-driven decisions in their drug development endeavors.

References

  • Alam, M. J., Alam, O., Khan, S. A., Naim, M. J., Islamuddin, M., & Deora, G. S. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3651–3665. [Link]

  • Le-Hien, T., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • ResearchGate. (n.d.). Lineweaver-Burk plot of in vitro COX-2 inhibition by compound 56 and in... [Image]. ResearchGate. [Link]

  • Ahmad, I., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Molecules, 29(2), 461. [Link]

  • ResearchGate. (n.d.). (a) Lineweaver–Burk plots for the inhibition of COX-1 enzyme by compound 6l. [S], substrate concentration (mM) [Image]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Lineweaver Burk plot for enzyme inhibition. Enzyme Kinetic studies for... [Image]. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes [Image]. ResearchGate. [Link]

  • Marnett, L. J., Kalgutkar, A. S. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim. [Link]

  • Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 17446–17498. [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. [Link]

  • Kalgutkar, A. S., et al. (2004). Synthesis and selective cyclooxygenase-2 inhibitory activity of a series of novel, nitric oxide donor-containing pyrazoles. Bioorganic & Medicinal Chemistry Letters, 14(8), 2055-2059. [Link]

  • Szafrański, K., et al. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Acta Poloniae Pharmaceutica, 75(2), 335-345. [Link]

  • Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. MedChemComm, 8(2), 249-266. [Link]

  • Gierse, J. K., et al. (2005). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 387(Pt 3), 777–785. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135658. [Link]

  • Aiello, F., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm, 8(2), 249-266. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Kumar, A., et al. (2015). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. The Pharma Innovation Journal, 4(9), 01-08. [Link]

  • Asif, M. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Crystals, 11(6), 669. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one

Executive Safety Summary Compound: 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one Primary Hazard Class: Potent Bioactive Inhibitor / Acylating Agent Target: Human Leukocyte Elastase (HLE) Containment Level: OEB 3/4 (Occupat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one Primary Hazard Class: Potent Bioactive Inhibitor / Acylating Agent Target: Human Leukocyte Elastase (HLE) Containment Level: OEB 3/4 (Occupational Exposure Band) — Handle as if capable of causing irreversible physiological effects at low doses.

This guide transcends standard Safety Data Sheet (SDS) boilerplate. It addresses the specific risks associated with mechanism-based inhibitors . Because this compound is designed to covalently acylate serine proteases (like HLE), it presents a unique risk of irreversible binding to mucosal tissues in the eyes and lungs, potentially leading to sensitization or cumulative tissue injury.

Risk Assessment: The "Why" Behind the Protocol

To handle this chemical safely, you must understand its mechanism. It is not merely a "toxic solid"; it is a "suicide substrate."

  • Mechanism-Based Toxicity: This benzoxazinone derivative inhibits HLE by forming a stable acyl-enzyme complex. Upon inhalation, dust particles can react with elastases in the lung epithelium.

  • Fragment Risks: Metabolic or hydrolytic degradation may release 2-chloroaniline , a known toxicant (toxic by inhalation/contact, aquatic toxin).

  • Reactivity: The benzoxazinone ring is electrophilic. It reacts with nucleophiles (amines, thiols) in biological proteins, acting as a sensitizer.

Quantitative Hazard Data (Read-Across Analysis)

ParameterClassificationOperational Implication
Acute Toxicity GHS Cat 3 (Oral/Dermal/Inhal)Lethal dose is low; avoid all direct contact.
Sensitization Skin Sens. 1 (H317)Once sensitized, anaphylaxis is a future risk.
Aquatic Tox Aquatic Acute/Chronic 1Zero drain disposal permitted.
Reactivity ElectrophileUnstable in basic aqueous solutions; hydrolyzes to open-ring forms.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for this compound in powder form.

A. Respiratory Protection (Critical)
  • Primary Control: All handling of dry powder must occur within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) with external exhaust.

  • Secondary Control (If Hood Unavailable): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is required.

  • Prohibited: Do not rely on N95 masks. They do not provide sufficient protection factor (APF) for potent bioactive dusts.

B. Dermal Protection (The Double-Glove System)

Solvents like DMSO (commonly used to dissolve this compound) can act as a "vehicle," carrying the inhibitor through standard nitrile gloves and into the bloodstream.

  • Inner Layer: Nitrile (4 mil). Taped to lab coat cuff.

  • Outer Layer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) if using DMSO/DMF.

  • Change Schedule: Immediately upon splash; every 60 minutes during active handling.

C. Ocular Protection
  • Standard: Chemical splash goggles (ventless or indirect vent).

  • Prohibited: Safety glasses with side shields are inadequate for powders that can drift behind the lens.

Operational Workflows

Workflow 1: Weighing & Solubilization

Static electricity is the enemy. Benzoxazinone powders are often fluffy and electrostatic, leading to "fly-away" particles.

  • Preparation: Place an ionizing fan (static eliminator) inside the hood.

  • Weighing: Use a closed-balance system or weigh inside a tared vial. Never weigh on an open spatula outside the hood.

  • Solubilization: Add solvent (e.g., DMSO) gently down the side of the vial to minimize aerosolization. Cap immediately.

    • Note: Once in solution, the inhalation risk drops, but the permeation risk (skin absorption) increases.

Workflow 2: Spill Management
  • Solid Spill: Do not sweep. Cover with wet paper towels (soaked in weak bicarbonate solution to promote hydrolysis) to dampen, then wipe up.

  • Liquid Spill: Absorb with vermiculite. Treat waste as hazardous.

  • Decontamination: Wash surface with 10% NaOH or specific decon solution to hydrolyze the lactone ring, deactivating the inhibitor.

Visualization: Logic & Workflow

Figure 1: PPE Decision Logic

PPE_Decision_Matrix Start Start: Handling 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one State What is the physical state? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution (DMSO/Ethanol) State->Liquid Dissolved Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Hood_L Engineering Control: Fume Hood Recommended Liquid->Hood_L Resp Respiratory: If no hood -> PAPR (N95 Insufficient) Hood->Resp Gloves_S Gloves: Double Nitrile (Standard) Resp->Gloves_S Gloves_L Gloves: Laminate/Silver Shield (DMSO Permeation Risk) Hood_L->Gloves_L Eyes Eyes: Splash Goggles Gloves_L->Eyes

Caption: Decision matrix for selecting PPE based on the physical state of the compound. Note the critical requirement for laminate gloves when handling solutions in penetrating solvents like DMSO.

Figure 2: Biological Interaction & Safety Pathway

Mechanism_Safety Compound 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one Target Target: Human Leukocyte Elastase (Serine Protease) Compound->Target Inhibits Mechanism Mechanism: Formation of Acyl-Enzyme Complex Target->Mechanism Covalent Bond Risk Risk: Irreversible Tissue Acylation (Lung/Eye Damage) Mechanism->Risk If Inhaled/Contact Control Control: HEPA Filtration & Nucleophilic Decontamination Risk->Control Mitigated By

Caption: The pathway from chemical mechanism to physiological risk, highlighting why containment is critical for this specific inhibitor class.

Disposal Protocol

Do not dispose of down the drain. This compound is toxic to aquatic life and stable enough to persist.[1][2]

  • Segregation: Collect all solid waste, contaminated gloves, and weighing boats in a dedicated "High Potency / Toxic" solid waste bin.

  • Liquid Waste: Collect DMSO/solvent solutions in a separate organic waste container labeled "Contains Toxic HLE Inhibitor."

  • Destruction: The preferred method is High-Temperature Incineration (with scrubber for NOx and HCl gases) to ensure complete thermal decomposition of the benzoxazinone ring and chloroaniline moiety.

References

  • Groutas, W. C., et al. (2004). Mechanism-based inactivation of human leukocyte elastase via an enzyme-induced sulfonamide fragmentation process.[3] PubMed. Link

  • Sigma-Aldrich. (2026). Safety Data Sheet: 2-Chloroaniline (Precursor/Metabolite Data).Link

  • BenchChem. (2025).[4] Safe Disposal of Benzoxazinone Derivatives.[4]Link

  • University of Nebraska Medical Center (UNMC). Laboratory PPE Selection Guide.Link

  • National Institutes of Health (NIH). Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide: Structure-activity relationships.[5]Link

Sources

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